4-Butoxyaniline

Description

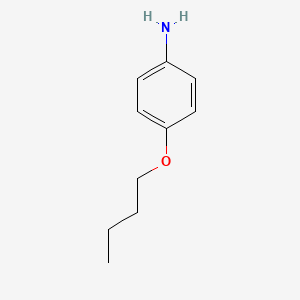

4-Butoxyaniline, also known as benzenamine, 4-butoxy-, is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline where the hydrogen atom at the para position is replaced by a butoxy group. This compound is known for its applications in various chemical syntheses and industrial processes .

Structure

3D Structure

Properties

IUPAC Name |

4-butoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRIHZOFEJHMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048199 | |

| Record name | 4-Butyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-55-2 | |

| Record name | 4-Butoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0PI549RZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxyaniline can be synthesized through the alkylation and reduction of sodium p-nitrophenol. The process involves two main steps:

Alkylation: Sodium p-nitrophenol is reacted with bromobutane in ethanol under reflux conditions. The reaction is maintained for 4 hours, followed by a heat preservation reaction for 16 hours.

Reduction: The p-nitrophenyl butyl ether is reduced using sulfur and sodium sulfide in water at 138-140°C for 16 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use .

Chemical Reactions Analysis

4-Butoxyaniline undergoes various chemical reactions, including:

Hydrogenation: In the presence of rhodium on alumina, this compound undergoes low-pressure hydrogenation to yield 4-butoxycyclohexylamine.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Hydrogenation: Rhodium on alumina as a catalyst.

Reduction: Sulfur and sodium sulfide in water.

Alkylation: Bromobutane in ethanol.

Major Products:

- 4-Butoxycyclohexylamine (from hydrogenation).

- Various substituted anilines (from substitution reactions) .

Scientific Research Applications

Chemical Synthesis

Overview : 4-Butoxyaniline is primarily utilized in the synthesis of various organic compounds and polymers. Its reactivity allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Key Reactions :

- Hydrogenation : Under low-pressure conditions with rhodium on alumina, this compound can be hydrogenated to produce 4-butoxycyclohexylamine, which serves as an intermediate for further synthetic applications .

- Formation of Azo Compounds : It has been employed as a starting reagent in synthesizing new antibacterial azo compounds. These compounds have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes .

Material Science

Self-Recovery Materials : Recent studies have highlighted the role of this compound in developing materials with self-recovery properties. When incorporated into specific molecular structures, it contributes to the formation of aggregation-induced emission (AIE) molecules. These materials exhibit unique fluorescence changes upon mechanical stress, indicating potential applications in sensors and displays.

| Material Type | Properties | Applications |

|---|---|---|

| AIE Molecules | Self-recovery, fluorescence change | Sensors, displays |

| Antibacterial Azo Compounds | Selective activity against bacteria | Antimicrobial agents |

Medicinal Chemistry

Anticancer Research : Compounds derived from this compound are being explored for their potential anticancer properties. For instance, aminated quinoxaline derivatives synthesized from this compound have undergone preliminary screening against various human cancer cell lines. One notable derivative, AQNX6 (NCI code NSC D-835972/1), has shown promising results, warranting further investigation into its mechanism of action and efficacy .

Biochemical Applications

Biochemical Pathways : The compound plays a crucial role in biochemical reactions, particularly those involving cellular processes such as gene expression and cell signaling. Its interaction with biomolecules can lead to significant changes in cellular metabolism and function .

Case Study 1: Antibacterial Activity

In a study conducted on new antibacterial azo compounds synthesized from this compound, researchers found that certain derivatives exhibited substantial antibacterial activity against Staphylococcus aureus and Listeria monocytogenes. The compounds were characterized using nuclear magnetic resonance and mass spectrometry to confirm their structures before testing their efficacy .

Case Study 2: Anticancer Potential

A recent investigation into aminated quinoxaline derivatives derived from this compound highlighted their potential as anticancer agents. The study reported that these derivatives were screened against a panel of 60 human cancer cell lines, showing varying degrees of cytotoxicity and suggesting pathways for future drug development .

Mechanism of Action

The mechanism of action of 4-butoxyaniline involves its interaction with various molecular targets. The butoxy group enhances its lipophilicity, allowing it to interact with hydrophobic sites in biological systems. The amino group can form hydrogen bonds, facilitating its binding to specific receptors or enzymes .

Comparison with Similar Compounds

4-Butoxyaniline can be compared with other similar compounds such as:

4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.

4-Butylaniline: Contains a butyl group instead of a butoxy group.

p-Anisidine: Has a methoxy group instead of a butoxy group.

Uniqueness: The presence of the butoxy group in this compound provides unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from its analogs .

Biological Activity

4-Butoxyaniline, a compound with the chemical formula CH₃(CH₂)₃OC₆H₄NH₂, has garnered attention in various fields due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.

This compound is an aromatic amine that can be synthesized through various methods, including the reaction of butyl alcohol with aniline derivatives. Its physical properties include a boiling point of 148-149 °C at 13 mmHg and a density of 0.992 g/mL at 25 °C. The compound is known to undergo low-pressure hydrogenation in the presence of rhodium on alumina, yielding 4-butoxycyclohexylamine, which is significant for its further applications in organic synthesis.

Biochemical Pathways

This compound participates in several biochemical pathways, influencing cellular processes such as gene expression and metabolism. It is involved in the stabilization of benzylic carbocations through resonance effects, which can affect the reactivity and stability of other compounds within biological systems.

Cellular Effects

The compound has been shown to impact various cell signaling pathways. In laboratory settings, it has demonstrated both beneficial effects at lower doses—enhancing cellular function—and toxic effects at higher doses, indicating a dose-dependent response.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds derived from this compound. For instance:

- Synthesis of Azo Compounds : New antibacterial azo compounds were synthesized using this compound as a starting reagent. These compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing selective activity against Gram-positive bacteria .

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited remarkable MIC values against S. aureus and Listeria monocytogenes, indicating their potential as antibacterial agents .

Anticancer Potential

The exploration of this compound in anticancer research has yielded promising results:

- Aminated Quinoxaline Derivatives : Compounds synthesized from this compound have been screened for anticancer activity. One notable derivative, AQNX6, showed potential against a panel of 60 human cancer cell lines during preliminary screenings conducted by the National Cancer Institute (NCI) .

- Mechanism Insights : The mechanisms through which these derivatives exert their anticancer effects are still under investigation, but initial findings suggest they may interfere with critical cellular processes involved in cancer progression .

Case Study: Antibacterial Activity Assessment

A study focused on the synthesis of new compounds from this compound aimed to enhance solubility and drug conveyance. The newly synthesized compounds were tested using dilution methods against various bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4d | Staphylococcus aureus | <0.5 |

| 4h | Listeria monocytogenes | <0.5 |

| 4i | Pseudomonas aeruginosa | >10 |

These findings underscore the selective antibacterial activity of these derivatives against specific pathogens .

Case Study: Anticancer Screening

In a separate investigation into the anticancer potential of this compound-derived compounds, AQNX6 was subjected to extensive screening:

| Cell Line | Inhibition (%) | NCI Code |

|---|---|---|

| A549 (Lung) | 75 | NSC D-835972/1 |

| MCF7 (Breast) | 60 | NSC D-835972/1 |

| HeLa (Cervical) | 50 | NSC D-835972/1 |

Q & A

Q. What key physicochemical properties of 4-Butoxyaniline are critical for experimental design?

Researchers must prioritize properties such as boiling point (278°C), density (0.999 g/cm³), and vapor pressure (0.00436 mmHg at 25°C) to design distillation, crystallization, or solvent-based protocols. Low water solubility (implied by its organic structure) necessitates organic solvents like ethanol or toluene for reactions. Thermal stability at high temperatures (e.g., reflux conditions) should be validated via thermogravimetric analysis (TGA) .

Q. How can researchers ensure the purity of this compound in synthesis protocols?

Analytical techniques such as HPLC (for quantitative analysis) and H/C NMR (to confirm structural integrity) are essential. Infrared spectroscopy (IR) can validate functional groups, as demonstrated for structurally similar 4-methoxyaniline in . Recrystallization in non-polar solvents (e.g., hexane) may improve purity, leveraging its moderate melting point (123.6°C) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Hazard codes (R20/21/22: harmful by inhalation, skin contact, and ingestion) mandate fume hood use, nitrile gloves, and lab coats. Emergency protocols include rinsing eyes with water (per ) and avoiding induced vomiting upon ingestion. Storage should prioritize airtight containers to minimize vapor exposure .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermal stability data for this compound?

Discrepancies in boiling points or decomposition temperatures may arise from impurities or measurement methodologies. Researchers should replicate thermal analyses (e.g., differential scanning calorimetry, DSC) under inert atmospheres and compare results with computational models (e.g., molecular dynamics simulations). Cross-referencing CRC Handbook data ( ) with recent studies can identify methodological biases .

Q. What strategies optimize the synthesis of this compound derivatives for functional materials?

outlines a Suzuki-Miyaura coupling protocol using this compound, triphosgene, and aryl boronic acids. Optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction time (12 hours at room temperature) improves yields. Solvent selection (THF vs. toluene) impacts reaction efficiency, requiring polarity-matching with intermediates. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. How can computational methods predict the environmental impact of this compound given limited ecotoxicological data?

Quantitative structure-activity relationship (QSAR) models can estimate biodegradability and toxicity using descriptors like logP (2.04 for this compound). Molecular docking studies may predict interactions with biological targets (e.g., enzymes in aquatic organisms). Researchers should validate predictions with in vitro assays (e.g., Daphnia magna toxicity tests) to address data gaps highlighted in and .

Q. What experimental designs mitigate risks when studying this compound’s reactivity under acidic/basic conditions?

Controlled pH studies (e.g., HCl/NaOH titration) with real-time monitoring (UV-Vis spectroscopy) can identify degradation pathways. ’s stability data (under recommended storage conditions) suggest avoiding strong oxidizers. Researchers should include inert controls and characterize byproducts via LC-MS to track unintended side reactions .

Methodological Notes

- Data Presentation : Follow guidelines in and : raw data tables (e.g., TGA curves) belong in appendices, while processed data (e.g., purity percentages) should be in the main text.

- Contradiction Analysis : Apply iterative qualitative frameworks () to reconcile conflicting results, such as comparing solvent effects on reaction yields.

- Ethical Reporting : Disclose all hazards (per and ) in publications, aligning with journal standards like Med. Chem. Commun. ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.